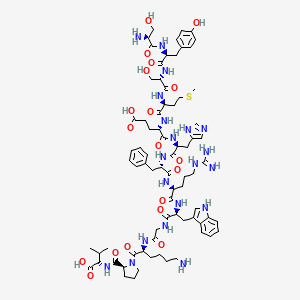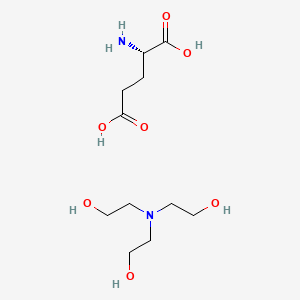
Difenilamida Pimelica 106
Descripción general
Descripción
TC-H 106: Se ha demostrado que inhibe la desacetilasa de histonas 1, la desacetilasa de histonas 2 y la desacetilasa de histonas 3 con valores de Ki de 148 nM, 102 nM y 14 nM, respectivamente . Las desacetilasas de histonas son enzimas que eliminan los grupos acetilo de un aminoácido de lisina ε-N-acetilo en una histona, lo que hace que las histonas envuelvan el ADN más estrechamente y eviten la transcripción .
Aplicaciones Científicas De Investigación
Química: TC-H 106 se usa como una sonda química para estudiar el papel de la desacetilasa de histonas 3 en el silenciamiento de genes .
Biología: En la investigación biológica, TC-H 106 se utiliza para prolongar la acetilación de histonas en cultivos celulares, convirtiéndola en una herramienta valiosa para estudiar la remodelación de la cromatina .
Medicina: En la investigación médica, TC-H 106 se ha utilizado para corregir la deficiencia de frataxina en un modelo de ratón de ataxia de Friedreich .
Industria: En la industria farmacéutica, TC-H 106 se utiliza en el desarrollo de fármacos dirigidos a las desacetilasas de histonas .
Mecanismo De Acción
TC-H 106 ejerce sus efectos al inhibir las desacetilasas de histonas de clase I. Esta inhibición evita la eliminación de los grupos acetilo de las histonas, lo que lleva a una acetilación prolongada de las histonas y a una expresión génica alterada . Los objetivos moleculares de TC-H 106 incluyen la desacetilasa de histonas 1, la desacetilasa de histonas 2 y la desacetilasa de histonas 3 .
Análisis Bioquímico
Biochemical Properties
Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that Pimelic Diphenylamide 106 interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .
Cellular Effects
Pimelic Diphenylamide 106 has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that Pimelic Diphenylamide 106 can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .
Molecular Mechanism
The molecular mechanism of Pimelic Diphenylamide 106 involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, Pimelic Diphenylamide 106 can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Pimelic Diphenylamide 106 have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that Pimelic Diphenylamide 106 may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 influences metabolic pathways through its effects on protein acetylation .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 localizes to the nucleus where it can exert its effects on histone and protein acetylation .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de TC-H 106 implica la reacción de 2-aminofenil y 4-metilfenil heptanediamida. Las condiciones de reacción típicamente implican el uso de solventes como dimetilsulfóxido y etanol, con asistencia ultrasónica para mejorar la solubilidad .
Métodos de Producción Industrial: La producción industrial de TC-H 106 sigue rutas sintéticas similares, pero a mayor escala. El compuesto se almacena a -20 °C en forma de polvo y se puede disolver en dimetilsulfóxido o etanol para su uso .
Análisis De Reacciones Químicas
Tipos de Reacciones: TC-H 106 principalmente experimenta reacciones de inhibición con desacetilasas de histonas. No muestra actividad contra las desacetilasas de histonas de clase II .
Reactivos y Condiciones Comunes: El compuesto se usa en medios de cultivo celular con suero fetal bovino y tampón HEPES. Se incuba a 37 °C en un 5% de dióxido de carbono durante 24 horas .
Principales Productos Formados: El principal producto formado a partir de la reacción de TC-H 106 con desacetilasas de histonas es la histona H3 hiperacetilada .
Comparación Con Compuestos Similares
Compuestos Similares:
Tricostatina A: Otro inhibidor de la desacetilasa de histonas, pero con un rango de actividad más amplio, incluyendo las desacetilasas de histonas de clase II.
Unicidad: TC-H 106 es único en su lenta inhibición de unión estrecha de las desacetilasas de histonas de clase I, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de la desacetilasa de histonas sin afectar a las desacetilasas de histonas de clase II .
Propiedades
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)








